molecular formula C11H16O4 B178274 Diethyl 2-(but-3-yn-1-yl)malonate CAS No. 117500-15-9

Diethyl 2-(but-3-yn-1-yl)malonate

Cat. No.: B178274
CAS No.: 117500-15-9
M. Wt: 212.24 g/mol
InChI Key: BOMLONUVVPSLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(but-3-yn-1-yl)malonate is an organic compound with the molecular formula C₁₁H₁₆O₄ It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a but-3-yn-1-yl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(but-3-yn-1-yl)malonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with but-3-yn-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(but-3-yn-1-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 2-(but-3-yn-1-yl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-(but-3-yn-1-yl)malonate involves its reactivity towards various chemical reagents. The triple bond in the but-3-yn-1-yl group is a key site for chemical transformations, allowing the compound to undergo addition, substitution, and cyclization reactions. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize reaction intermediates .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-(but-3-yn-1-yl)malonate is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

diethyl 2-but-3-ynylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMLONUVVPSLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577680
Record name Diethyl (but-3-yn-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117500-15-9
Record name Diethyl (but-3-yn-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(but-3-yn-1-yl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(but-3-yn-1-yl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(but-3-yn-1-yl)malonate
Reactant of Route 4
Diethyl 2-(but-3-yn-1-yl)malonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(but-3-yn-1-yl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-(but-3-yn-1-yl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.